molecular formula C15H19BrN2O4 B2372977 Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate CAS No. 1904023-63-7

Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate

Cat. No. B2372977
CAS RN: 1904023-63-7
M. Wt: 371.231
InChI Key: XWZZBGQUMWGMNW-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . It also has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The presence of bromine indicates that it might be used in various organic reactions as a leaving group or as a part of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring and the pyrrolidine ring could impart certain stability to the molecule. The bromine atom might make the molecule more reactive .


Chemical Reactions Analysis

This compound, like other organic compounds, could undergo a variety of chemical reactions. The bromine atom could be involved in substitution reactions, and the ester group could undergo hydrolysis or other reactions . The pyridine and pyrrolidine rings might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Compound Formation

Ethyl 4-bromo-3-oxobutanoate is involved in various chemical reactions leading to the formation of diverse compounds. For instance, its reaction with diethyl malonate under specific conditions results in the formation of compounds like diethyl 5-ethoxycarbonyl-3-oxohexanedioate and diethyl 5-carboxy-3-oxohexanedioate (Kato, Kimura, & Tanji, 1978). Similarly, reactions with other compounds such as methyl cyanoacetate and malononitrile lead to the synthesis of various other complex molecules.

Application in Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis, particularly in constructing chiral building blocks for enantioselective alkaloid synthesis. The intramolecular Michael reaction of related acyclic compounds results in the formation of pyrrolidine and piperidine derivatives, which are essential for synthesizing certain alkaloids (Hirai, Terada, Yamazaki, & Momose, 1992).

Role in Anticancer Research

This chemical is involved in the synthesis of potential anticancer agents. Specifically, its derivatives are used in creating compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have been evaluated for their effects on the proliferation and mitotic index of cultured cells and in animal models of leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Synthesis of Diverse Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This highlights the versatility of ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate and its derivatives in organic chemistry (Honey, Pasceri, Lewis, & Moody, 2012).

Facilitation of Learning and Memory in Mice

The compound and its derivatives have been studied for their effects on learning and memory facilitation in mice. This is indicative of its potential application in neurological research and possibly in the development of cognitive enhancers or treatments for memory-related disorders (Li Ming-zhu, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Proper safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could be diverse, depending on its properties and potential applications. It could be studied for its potential uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 4-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O4/c1-2-21-15(20)6-5-14(19)18-8-7-12(10-18)22-13-4-3-11(16)9-17-13/h3-4,9,12H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZBGQUMWGMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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